
1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol hydrochloride is a compound with the CAS Number: 2375270-45-2 . It is a secondary amine with the chemical formula C10H13NO . This compound is part of the isoquinoline alkaloids family, a large group of natural products .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol hydrochloride and its analogs has garnered a lot of attention in the scientific community due to their diverse biological activities . The review provides an update on commonly used synthetic strategies for constructing the core scaffold .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO.ClH/c12-7-9-6-11-5-8-3-1-2-4-10(8)9;/h1-4,9,11-12H,5-7H2;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound is part of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class, which is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family . THIQ based natural and synthetic compounds exert diverse biological activities .Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.68 . It is typically stored at room temperature and comes in a powder form .Wissenschaftliche Forschungsanwendungen
Antiglioma Activity
1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol hydrochloride derivatives have shown promising results in the treatment of gliomas, a type of tumor that occurs in the brain and spinal cord. A study discovered that certain derivatives selectively blocked the growth of C6 glioma cells while leaving normal astrocytes relatively unaffected, indicating potential for clinical utility in treating human gliomas and other tumor cell lines. Preliminary structure-activity relationships (SAR) were characterized, highlighting the compound's selective toxicity toward cancer cells over normal cells (Mohler et al., 2006).
Antimicrobial and Antifungal Activities
Further research into 1,2,3,4-tetrahydroisoquinolin-4-ylmethanol hydrochloride derivatives has revealed weak antimicrobial and antifungal activities. Specific derivatives showed maximum activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, identifying a compound with a 3-spiro-cyclopentyl radical as particularly effective, characterized by the minimum inhibiting concentration of 250 μg/ml (Сурикова et al., 2014).
Anticancer Agents
The tetrahydroisoquinoline moiety is common in biologically active molecules, making its derivatives excellent candidates as potential anticancer agents. Research focusing on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents has been extensive, with particular attention to modifications on the phenyl ring introducing groups with various electronic, steric, and lipophilic properties. These compounds were evaluated for their in vitro anticancer activity on various breast cancer cell lines, showing potent cytotoxicity (Redda et al., 2010).
Catalytic Asymmetric Synthesis
1,2,3,4-Tetrahydroisoquinoline is a "privileged scaffold" in natural products and has found applications in asymmetric catalysis. Novel catalytic stereoselective strategies for synthesizing C1-chiral tetrahydroisoquinolines, beyond traditional methods, have been developed. These scaffolds display a wide variety of bioactivities and are utilized in the total synthesis of alkaloid natural products (Liu et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Zukünftige Richtungen
The THIQ heterocyclic scaffold, to which this compound belongs, has garnered a lot of attention in the scientific community. This has resulted in the development of novel THIQ analogs with potent biological activity . The future direction of research on this compound and its analogs will likely continue to focus on their biological potential, structural-activity relationship (SAR), and mechanism of action .
Wirkmechanismus
Target of Action
1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol hydrochloride, also known as EN300-7440563, is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQ-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The primary targets of this compound are yet to be identified.
Mode of Action
Thiq-based compounds are known to interact with their targets, leading to changes that can combat various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Thiq-based compounds are known to influence various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-4-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-7-9-6-11-5-8-3-1-2-4-10(8)9;/h1-4,9,11-12H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOQAQLZNBPQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2746716.png)
![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2746717.png)
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2746720.png)
![N-cyclopentyl-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2746721.png)
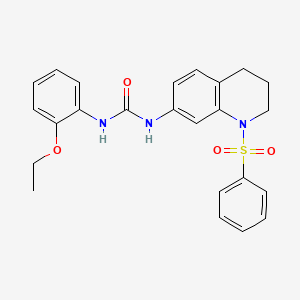


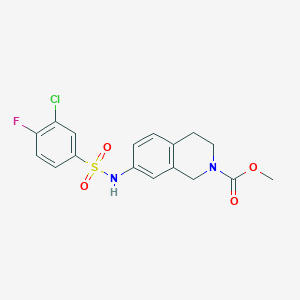
![2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2746728.png)
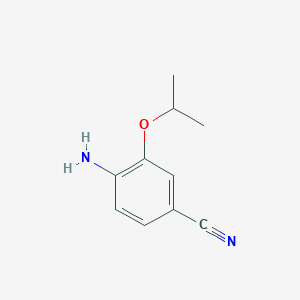

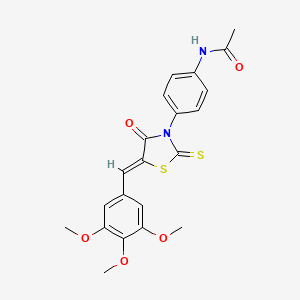
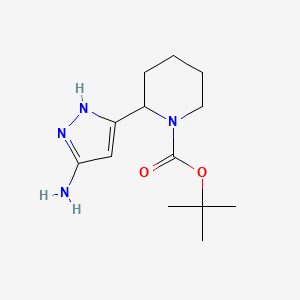
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide](/img/structure/B2746739.png)